molecular formula C10H6ClN3 B7988122 4-chloro-3H-pyrimido[4,5-b]indole

4-chloro-3H-pyrimido[4,5-b]indole

Cat. No.: B7988122
M. Wt: 203.63 g/mol
InChI Key: ZCYULQVZSXKVFP-UHFFFAOYSA-N
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Description

4-Chloro-3H-pyrimido[4,5-b]indole (CAS 5719-08-4) is a tricyclic heterocyclic compound of significant interest in medicinal chemistry due to its potential in multi-targeted cancer therapy and antiviral research. This compound features a chloro-substituted pyrimido[4,5-b]indole scaffold, which serves as a key synthetic intermediate for the development of novel therapeutic agents. The core structure is closely related to purine bases, allowing it to interact effectively with various enzymatic targets. In cancer research, this chemical scaffold has been expertly designed and synthesized to create single agents with combination chemotherapy potential . These multi-targeting compounds are engineered to simultaneously inhibit key receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor-beta (PDGFR-β) for antiangiogenic effects, while also potently inhibiting human thymidylate synthase (hTS) for cytotoxic activity . This innovative approach aims to circumvent pharmacokinetic problems of multiple drug administrations, avoid drug-drug interactions, and potentially delay or prevent tumor cell resistance. In a COLO-205 xenograft mouse model, a derivative of this scaffold demonstrated potent tumor growth inhibition (76% at 35 mg/kg), significantly reduced liver metastases, and exhibited strong antiangiogenic effects in vivo . Beyond oncology, the pyrimido[4,5-b]indole core has shown considerable promise in antiviral research. Pyrimidine-derived indole ribonucleosides based on this scaffold have demonstrated notable in vitro antiproliferative and antiviral activity, including against Dengue virus and hepatitis C virus (HCV) . One specific derivative exhibited significant cytotoxicity in HepG2 cells and THP-1 cells with IC50 values of 0.175 and 1.565 μM, respectively, highlighting the therapeutic potential of this chemical class . Basic physicochemical properties include a molecular formula of C10H6ClN3 and a molecular weight of 203.63 g/mol . The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical compound.

Properties

IUPAC Name

4-chloro-3H-pyrimido[4,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYULQVZSXKVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC=NC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(NC=NC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3H-pyrimido[4,5-b]indole involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes steps such as:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to carry out the chemical reactions.

    Continuous Processing: Implementing continuous processing techniques to increase efficiency.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate the reactions and increase yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives of this compound with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Inhibition of MAPK Pathways

The compound has been identified as a potent inhibitor of MKK7 and MKK4, which are part of the MAPK signaling pathways. These pathways are crucial in regulating various cellular processes, including inflammation and immune responses. The inhibition of these kinases has been linked to the treatment of several inflammatory and autoimmune diseases such as asthma, rheumatoid arthritis, and septic shock .

1.2 GSK-3β Inhibition

Research has shown that derivatives of 4-chloro-3H-pyrimido[4,5-b]indole exhibit significant inhibitory activity against glycogen synthase kinase-3 beta (GSK-3β). This enzyme is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. The development of enantiopure variants has demonstrated improved metabolic stability and reduced cytotoxicity, making these compounds promising candidates for further drug development .

1.3 Cytokine Modulation

Studies have explored the modulation of cytokine production through the use of pyrimido[4,5-b]indole derivatives. These compounds have shown potential in influencing the production of pro-inflammatory cytokines like IL-6 and interferon gamma-induced protein 10 (IP-10) in immune cells. Such properties suggest their utility in managing conditions characterized by excessive inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is pivotal for optimizing its pharmacological properties. Modifications at various positions on the pyrimido ring can lead to significant changes in biological activity.

Modification Position Effect
N3 and N5 SubstitutionsAltered cytokine profiles; reduced cytotoxicity while maintaining TLR agonist activity .
Amide Bond IntroductionEnhanced metabolic stability; improved potency against GSK-3β inhibitors .
Halogen SubstituentsVariations in inhibitory activity against specific kinases depending on the halogen type and position .

Synthesis Methodologies

The synthesis of this compound derivatives typically involves multi-step organic reactions, including halogenation and coupling reactions.

Synthesis Steps:

  • Starting Materials: The synthesis often begins with commercially available o-halonitrobenzenes.
  • Halogenation: Introduction of halogens at specific positions to create reactive intermediates.
  • Amide Formation: Utilizing amine derivatives to form stable amide bonds that enhance biological activity.
  • Purification: Final products are purified using techniques such as crystallization or chromatography to obtain high-purity compounds suitable for biological testing.

Case Studies

Case Study 1: Inhibition of GSK-3β
A study reported the synthesis of a series of amide-based derivatives from 4-chloro-9H-pyrimido[4,5-b]indole that exhibited IC50 values as low as 360 nM against GSK-3β while maintaining low cytotoxicity levels. This highlights the potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrimido derivatives in murine models of arthritis. The compounds were shown to significantly reduce IL-6 levels while promoting IP-10 production, indicating a shift towards a more regulated immune response .

Mechanism of Action

The mechanism of action of 4-chloro-3H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets These interactions can lead to various biological effects, depending on the context

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-chloro-3H-pyrimido[4,5-b]indole becomes evident when compared to related tricyclic heterocycles. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions

Compound Substituents Key Properties/Applications Reference
4,7-Dichloro-9H-pyrimido[4,5-b]indole Cl at positions 4 and 7 Enhanced electrophilicity; used in GSK-3β inhibitors (IC₅₀ = 2.24 µM). Increased steric hindrance may reduce metabolic instability compared to mono-chloro analogs .
7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole Br at position 7, Cl at position 4 Bromine’s larger atomic radius improves π-stacking interactions in kinase binding pockets. Used in crystallography studies to resolve binding modes .
7-Ethynyl-4-chloro-9H-pyrimido[4,5-b]indole Ethynyl at position 7, Cl at 4 Ethynyl group enables click chemistry for bioconjugation. Demonstrates improved solubility and cellular permeability .

Functional Analogues with Modified Cores

Compound Core Structure Key Differences Biological Activity Reference
1,2,4-Triazolo[4’,3’:2,3]pyridazino[4,5-b]indole Triazole-pyridazine-indole fusion Twisted triazole ring (twist angle = 12.65°) enhances DNA intercalation; used in anticancer agents. Anti-cancer, anti-microbial, and anti-viral activities via DNA binding .
Pyrimido[4,5-b]indole-4-amines 4-Amino substitution Amino group at position 4 enables hydrogen bonding with kinase hinge regions (e.g., Asp133 in GSK-3β). Microtubulin inhibition (IC₅₀ < 1 µM) .
9H-Pyrido[2,3-b]indole (Norharman) Pyridine-indole fusion Lacks pyrimidine ring; associated with dietary carcinogenicity (IARC Group 2B) . Genotoxic and mutagenic effects in processed meats .

Key Research Findings

Kinase Inhibitor Design: Molecular dynamics simulations confirm that the 7-chloro substituent in pyrimidoindoles stabilizes hydrophobic interactions in GSK-3β’s ATP-binding pocket . Ethynyl-substituted derivatives (e.g., compound 2 in ) achieve nanomolar binding affinity through optimized π-π stacking .

Structural Insights :

  • X-ray crystallography of 4-chloro-7-iodo analogs reveals planar tricyclic cores, critical for maintaining kinase selectivity .

Toxicity Mitigation: Unlike dietary HAAs (e.g., Trp-P-1), therapeutic pyrimidoindoles lack the 2-aminoimidazole moiety linked to genotoxicity, reducing carcinogenic risk .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-3H-pyrimido[4,5-b]indole, and how are they validated?

  • Answer : A widely used method involves Pd-catalyzed amidation and cyclization of appropriately substituted indole precursors. For instance, coupling 4-chloroindole derivatives with pyrimidine-containing reagents under palladium catalysis (e.g., Pd(PPh₃)₄) yields the target compound. Validation includes LC-MS analysis (e.g., observed m/z = 351 [M+H]⁺) and elemental analysis (C, H, N content) to confirm purity and structure . Alternative routes may employ annelation strategies, where indole rings are fused with pyrimidine moieties using iminophosphorane-mediated reactions .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, X-ray data (e.g., R factor = 0.054) can resolve bond lengths, angles, and substitution patterns . Complementary techniques include:

  • LC-MS : To verify molecular weight and fragmentation patterns .
  • ¹H/¹³C NMR : To assign proton environments and confirm regiochemistry of substituents .

Q. What in vitro assays are used for preliminary biological screening of this compound?

  • Answer : Initial screening often focuses on cytotoxicity and mechanism-specific assays. For microtubulin inhibitors derived from pyrimido[4,5-b]indoles, tubulin polymerization assays (spectrophotometric monitoring at 350 nm) and cell viability tests (e.g., MDA-MB-435 cancer cell line inhibition) are employed. IC₅₀ values are calculated to quantify potency .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the pyrimido[4,5-b]indole scaffold affect microtubulin inhibition?

  • Answer : Structure-activity relationship (SAR) studies reveal that substituents at the 4-position (e.g., -NH₂, -OCH₃) significantly modulate microtubule depolymerization. For example, 4-amine derivatives exhibit enhanced activity due to hydrogen bonding with β-tubulin’s Asp226 residue. Subtle changes, such as replacing -NH₂ with bulkier groups, reduce potency by steric hindrance . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes and validate experimental IC₅₀ trends .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Answer : Key optimizations include:

  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cyclization steps, reducing side reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during amidation .
  • Temperature control : Maintaining 80–100°C prevents decomposition of halogenated intermediates . Reported yields range from 45–72%, with impurities monitored via HPLC-DAD .

Q. What analytical challenges arise in detecting trace amounts of this compound in biological matrices?

  • Answer : Challenges include low analyte concentration and matrix interference. Solutions involve:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .
  • Detection : UPLC-MS/MS in multiple reaction monitoring (MRM) mode, targeting specific transitions (e.g., m/z 351 → 254) for selectivity .
  • Validation : Spike-and-recovery experiments to assess accuracy (85–110%) and precision (RSD < 15%) .

Q. How does this compound interact with DNA or other macromolecular targets?

  • Answer : While primary studies focus on microtubulin, secondary targets may include DNA topoisomerases. Electrophoretic mobility shift assays (EMSAs) and fluorescence intercalator displacement (FID) assays can assess DNA binding. For example, ethidium bromide displacement (monitored via fluorescence quenching) suggests intercalation or groove-binding modes . Competing interactions (e.g., with serum albumin) are evaluated using isothermal titration calorimetry (ITC) .

Contradictions and Open Questions

  • Synthetic reproducibility : Variations in Pd catalyst activity (e.g., batch-dependent Pd(PPh₃)₄ purity) can lead to inconsistent yields .
  • SAR discrepancies : Some 4-substituted derivatives show unexpected cytotoxicity unrelated to microtubulin, implying off-target effects requiring proteomics-level validation .

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